5,8-Dimethoxycoumarin
Description
Structure
3D Structure
Properties
CAS No. |
57585-52-1 |
|---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-13-8-4-5-9(14-2)11-7(8)3-6-10(12)15-11/h3-6H,1-2H3 |
InChI Key |
YITSCFOPPAUZLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=C(C=C1)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation of 5,8 Dimethoxycoumarin
Phytochemical Distribution of 5,8-Dimethoxycoumarin in Plant Species
Specific Plant Sources of this compound
This compound is a naturally occurring phenolic compound that has been identified in a limited number of plant species. One of the notable sources of this compound is Setaria italica, commonly known as foxtail millet. Research has confirmed the isolation of this compound from the leaves of this plant. asianpubs.org The compound was elucidated through spectral and chemical analysis after being extracted from the air-dried and coarsely powdered leaves. asianpubs.org
Below is a table summarizing the known plant sources of this compound and the specific plant parts from which it has been isolated.
| Plant Species | Common Name | Family | Plant Part |
| Setaria italica | Foxtail Millet | Poaceae | Leaves asianpubs.org |
This table is based on available research data and may not be exhaustive.
Comparison with Distribution of Related Dimethoxycoumarins
The distribution of this compound can be compared with other related dimethoxycoumarin isomers found in the plant kingdom. For instance, in the same study on Setaria italica that identified this compound, another isomer, 6,7-dimethoxycoumarin, was also isolated from the leaves. asianpubs.org
Other dimethoxycoumarin isomers have been found in various other plants. For example, 5,7-dimethoxycoumarin, also known as citropten, is found in citrus fruits. researchgate.netlabcompare.com It has been isolated from the Jinhua finger citron (Citrus medica L. var. sarcodactylis Swingle). mdpi.com The parsley tree, Heteromorpha arborescens, is a source of 6,7-dimethoxycoumarin. aosis.co.za This highlights that while these compounds share a core dimethoxycoumarin structure, their distribution across different plant families and species is distinct.
The following table provides a comparative overview of the distribution of different dimethoxycoumarin isomers.
| Compound | Isomer | Plant Source Example(s) | Family |
| This compound | 5,8- | Setaria italica asianpubs.org | Poaceae |
| 6,7-Dimethoxycoumarin | 6,7- | Setaria italica asianpubs.org, Heteromorpha arborescens aosis.co.za | Poaceae, Apiaceae |
| 5,7-Dimethoxycoumarin (Citropten) | 5,7- | Citrus medica L. var. sarcodactylis Swingle mdpi.com | Rutaceae |
Extraction and Purification Methodologies for this compound
The isolation of this compound from plant matrices involves a multi-step process that includes extraction, separation, and purification.
Conventional Solvent Extraction Techniques
Conventional solid-liquid extraction is a common first step for isolating coumarins from plant material. nih.gov This process relies on the principle of partitioning the target analytes between the solid plant matrix and an extraction solvent. nih.gov The choice of solvent is critical, and various organic solvents are employed based on the polarity of the target coumarins.
Commonly used solvents for coumarin (B35378) extraction include methanol (B129727), ethanol (B145695), chloroform (B151607), and benzene (B151609). researchgate.net For the isolation of this compound and 6,7-dimethoxycoumarin from Setaria italica, the leaves were extracted with methanol in a Soxhlet apparatus. asianpubs.org Soxhlet extraction is a continuous extraction method that is considered highly accurate for extracting compounds like furanocoumarins from plants. researchgate.net Following the initial methanolic extraction, the concentrated extract is often further partitioned using solvents of varying polarity, such as chloroform and ethyl acetate (B1210297), to begin the process of separating compounds based on their chemical properties. asianpubs.org
Advanced Extraction Methods
To improve efficiency and reduce the use of harsh organic solvents, several advanced extraction techniques have been developed. These methods often offer advantages such as shorter extraction times, reduced solvent consumption, and higher yields. phytojournal.comnih.gov
Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create acoustic cavitation, which enhances solvent penetration into the plant matrix and improves mass transfer. nih.gov UAE is noted for its short duration and low solvent usage. nih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant sample, leading to the disruption of plant cells and the release of target compounds. This method can significantly shorten extraction times, often to just 5-30 minutes, with yields comparable to or exceeding those of Soxhlet extraction. mdpi.com
Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govmdpi.com CO2 is favored for its non-toxic and environmentally friendly nature. nih.gov By adding co-solvents like ethanol or methanol, the polarity of the supercritical CO2 can be modified to enhance the extraction of moderately polar compounds such as coumarins. mdpi.com
Chromatographic Separation and Isolation Strategies
Following initial extraction, chromatography is essential for the separation and purification of individual compounds from the complex plant extract.
Column Chromatography (CC): This is a fundamental purification technique. In the isolation of this compound from Setaria italica, the crude extract was subjected to column chromatography over a silica (B1680970) gel stationary phase. asianpubs.org Different solvents and solvent mixtures (eluents) are passed through the column to separate the compounds based on their affinity for the stationary phase. In this specific case, an eluent mixture of chloroform and ethyl acetate (1:1) was used to yield this compound, which was then crystallized from a chloroform-methanol mixture. asianpubs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the final purification and analysis of coumarins. mdpi.com It offers high resolution and is widely used for the quantitative analysis of isolated compounds to determine their purity. nih.gov Hyphenated techniques like HPLC-PDA-HRMS-SPE-NMR provide a powerful tool for the accelerated structural identification of natural products in complex mixtures. cncb.ac.cn
Other Chromatographic Techniques: Techniques such as Thin-Layer Chromatography (TLC) are often used for monitoring the progress of separation. nih.gov More advanced methods like Centrifugal Partition Chromatography (CPC) have also been effectively used for the simultaneous isolation and separation of multiple coumarins from a plant matrix without requiring extensive pre-purification steps. nih.gov
Considerations for Purity and Yield in Isolation
The successful isolation of a pure compound from a natural source is a balance between achieving high purity and maximizing the yield. Several factors can influence the outcome of the isolation process for coumarins.
Factors Affecting Purity and Yield:
| Factor | Impact on Purity and Yield |
| Choice of Extraction Solvent | The initial extraction solvent should be selected to maximize the extraction of the target coumarin while minimizing the co-extraction of undesirable compounds. |
| Chromatographic Conditions | The selection of the stationary phase, mobile phase, and elution technique in column chromatography is critical for achieving good separation and, consequently, high purity. |
| Number of Purification Steps | While multiple purification steps can lead to higher purity, each step may also result in a loss of the compound, thereby reducing the overall yield. |
| Sample Loading | Overloading a chromatography column can lead to poor separation and co-elution of impurities, thus reducing the purity of the collected fractions. |
| Fraction Analysis | Careful analysis of the collected fractions (e.g., by TLC or HPLC) is essential to ensure that only the fractions containing the pure compound are combined, which directly impacts the purity of the final product. |
Optimizing these parameters is crucial for obtaining this compound, or any target coumarin, in a highly pure form with a reasonable recovery from the natural source. The use of multiple, orthogonal separation techniques is often necessary to achieve the desired level of purity.
Chemical Synthesis and Biosynthetic Pathways of 5,8 Dimethoxycoumarin
De Novo Chemical Synthesis Approaches for 5,8-Dimethoxycoumarin
The laboratory synthesis of this compound, like other coumarin (B35378) derivatives, can be achieved through several established organic chemistry reactions. These methods focus on the construction of the characteristic benzopyran-2-one core from various starting materials.
Wittig Reaction Pathways
The Wittig reaction is a powerful method for forming carbon-carbon double bonds, making it a valuable tool in the synthesis of alkenes. In the context of coumarin synthesis, an intramolecular Wittig reaction is often employed to form the lactone ring. A plausible pathway for the synthesis of this compound via this route would involve a phenolic precursor bearing a phosphonium (B103445) ylide and an ester group.
The general mechanism begins with the preparation of a phosphonium salt by reacting triphenylphosphine (B44618) with an appropriate alkyl halide. This salt is then deprotonated with a strong base to form the reactive ylide. The key step is the intramolecular reaction where the nucleophilic ylide attacks an ester carbonyl group, leading to the formation of an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene (the endocyclic double bond of the coumarin) and triphenylphosphine oxide as a byproduct.
For this compound, a hypothetical synthetic precursor would be an ester of 2-hydroxy-3,6-dimethoxybenzoic acid, modified to contain the necessary phosphonium ylide functionality. The intramolecular cyclization would then yield the target coumarin. While this is a theoretically sound approach, specific literature detailing this exact transformation for this compound is not prevalent, with the reaction being more commonly applied to other complex natural products.
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a widely used and efficient method for coumarin synthesis. The reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or ethyl acetoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid.
To synthesize this compound, the required starting material would be 2-hydroxy-3,6-dimethoxybenzaldehyde. This aldehyde would be reacted with an active methylene compound, for example, diethyl malonate, catalyzed by a weak base. The reaction proceeds through the formation of an intermediate which then undergoes an intramolecular cyclization (lactonization) to form the coumarin ring system. The use of "green" solvents like deep eutectic solvents has been explored to make this process more environmentally benign.
Table 1: Key Components in Knoevenagel Synthesis of this compound
| Component | Role | Example |
| Aldehyde | Provides the benzene (B151609) ring and the C4 carbon | 2-hydroxy-3,6-dimethoxybenzaldehyde |
| Active Methylene Compound | Provides carbons C2 and C3 of the lactone ring | Diethyl malonate, Ethyl acetoacetate |
| Catalyst | Facilitates the initial condensation | Piperidine, L-proline, Sodium azide |
| Solvent | Reaction Medium | Ethanol (B145695), Water, Ionic Liquids, Deep Eutectic Solvents |
Other Relevant Synthetic Transformations
Besides the Wittig and Knoevenagel reactions, other classical methods are frequently employed for coumarin synthesis and are applicable to this compound.
Pechmann Condensation: This is one of the most common methods for preparing coumarins. It involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. For this compound, the synthesis would start with 2,5-dimethoxyphenol (B92355) and a suitable β-ketoester, such as ethyl acetoacetate. The reaction is typically catalyzed by strong acids like sulfuric acid, or solid acid catalysts like sulfated zirconia. The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration.
Perkin Reaction: The Perkin reaction involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its corresponding alkali salt. To produce the coumarin core, salicylaldehyde (B1680747) (or a substituted version) is used. For this compound, the starting material would again be 2-hydroxy-3,6-dimethoxybenzaldehyde, which would be reacted with acetic anhydride in the presence of sodium acetate (B1210297). The mechanism involves an intramolecular aldol-type condensation of an in-situ formed acetylated aldehyde.
Yield Optimization and Reaction Condition Analysis in this compound Synthesis
Optimizing the yield and reaction conditions is a critical aspect of chemical synthesis. For coumarin production, various factors can be fine-tuned to improve efficiency and reduce environmental impact.
Table 2: Strategies for Yield Optimization in Coumarin Synthesis
| Parameter | Optimization Strategy | Rationale |
| Catalyst | Screening different Brønsted or Lewis acids (e.g., H₂SO₄, TiCl₄, sulfated zirconia) for Pechmann condensation. Using various bases (e.g., piperidine, sodium azide) for Knoevenagel condensation. | The choice of catalyst significantly impacts reaction rates and can minimize side reactions. Solid acid catalysts offer easier separation and reusability. |
| Solvent | Employing green solvents like ionic liquids, deep eutectic solvents (DESs), or performing the reaction under solvent-free conditions. | Reduces the use of volatile and often hazardous organic solvents, simplifying work-up and aligning with green chemistry principles. |
| Energy Input | Utilizing microwave irradiation or ultrasound. | These techniques can dramatically reduce reaction times and often lead to higher yields by providing efficient and uniform heating. |
| Reactant Stoichiometry | Varying the molar ratio of the reactants, for instance, using an excess of the β-ketoester in the Pechmann condensation. | Can shift the reaction equilibrium towards the product, maximizing the conversion of the limiting reagent. |
| Temperature | Adjusting the reaction temperature based on the chosen method and substrates. | Reaction rates are temperature-dependent, but higher temperatures can also lead to decomposition or side-product formation. Finding the optimal temperature is key. |
Proposed Biosynthetic Routes to this compound in Planta
The biosynthesis of coumarins in plants is a branch of the larger phenylpropanoid pathway, which is responsible for producing a vast array of secondary metabolites. The core coumarin structure originates from the amino acid L-phenylalanine.
Enzymatic Pathways and Precursor Molecules
The journey from primary metabolism to this compound involves a sequence of enzymatic transformations.
Shikimate Pathway: The ultimate precursor for the aromatic ring of coumarins is chorismate, a key intermediate of the shikimate pathway. This pathway leads to the synthesis of aromatic amino acids, including L-phenylalanine.
Phenylpropanoid Pathway: The biosynthesis of coumarins begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid.
Hydroxylations and Methylations: A series of hydroxylation and methylation steps follow, catalyzed primarily by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) , respectively. For this compound, a plausible route involves the following key steps:
trans-Cinnamic acid is hydroxylated at the C4 position by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.
Further hydroxylation at the C3 position and subsequent methylation by a caffeic acid O-methyltransferase (COMT) leads to ferulic acid.
The critical step for coumarin formation is the ortho-hydroxylation of the cinnamic acid side chain (at the C2 position of the benzene ring). This reaction is catalyzed by a specific P450 enzyme, a C2'H.
Subsequent hydroxylations at the C5 and C8 positions are necessary. These steps are also likely mediated by specific cytochrome P450 enzymes.
Following hydroxylation, the methoxy (B1213986) groups at C5 and C8 are installed by specific O-methyltransferases, which transfer a methyl group from S-adenosyl methionine (SAM) to the hydroxyl groups.
Lactonization: After the necessary substitutions on the aromatic ring are in place, the molecule undergoes trans-cis isomerization of the side-chain double bond, often facilitated by light. The resulting cis-2-hydroxycinnamic acid derivative then spontaneously or enzymatically cyclizes to form the lactone ring of the coumarin.
Table 3: Proposed Key Enzymes in this compound Biosynthesis
| Enzyme Class | Abbreviation | Role in Pathway |
| Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |
| Cytochrome P450 Monooxygenase | CYP / C4H / C2'H | Catalyze various position-specific hydroxylations on the phenylpropanoid intermediate. |
| O-Methyltransferase | OMT | Transfers methyl groups to hydroxyl functions at C5 and C8 positions. |
The exact sequence of hydroxylation and methylation events can vary between plant species, and many of the specific enzymes involved in the later, more specialized steps of dimethoxycoumarin biosynthesis are yet to be fully characterized.
Genetic and Molecular Basis of Biosynthesis
The biosynthesis of this compound is governed by a suite of specific genes that encode the necessary enzymes for each step of the pathway. The entire process is under precise genetic control, ensuring the compound is produced at the right time and in the right tissues. nih.govfrontiersin.org
The foundational pathway relies on genes encoding enzymes of the general phenylpropanoid pathway. These include:
Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step, converting L-phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid into its CoA thioester, preparing it for subsequent reactions.
The diversification of the pathway to produce specific coumarins is where specialized gene families become critical.
Hydroxylation (Cytochrome P450 Genes): The crucial hydroxylation steps at the C-5 and C-8 positions of the coumarin ring are catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.govjst.go.jp While the exact genes for 5,8-dihydroxylation have not been fully elucidated, research indicates that different P450 isoforms exhibit high regioselectivity for hydroxylating the coumarin nucleus at various positions (e.g., C-3, C-6, C-7, or C-8). nih.gov For instance, CYP2A6 is well-known for catalyzing 7-hydroxylation, while other P450s can hydroxylate at the C-6 or C-8 positions. nih.gov The production of 5,8-dihydroxycoumarin would require one or more specific P450 enzymes capable of targeting these precise locations.
Methylation (O-Methyltransferase Genes): Following hydroxylation, the hydroxyl groups are methylated by S-adenosyl-L-methionine-dependent O-methyltransferases (OMTs). nih.gov These enzymes are encoded by a large and diverse gene family. Studies have identified OMTs with high specificity for different positions on the coumarin or furanocoumarin structure, such as xanthotoxol (B1684193) O-methyltransferase, which methylates at the C-8 position. nih.govwikipedia.org The biosynthesis of this compound necessitates at least one, or potentially two, distinct OMTs that can specifically recognize and methylate the hydroxyl groups at C-5 and C-8 of the 5,8-dihydroxycoumarin intermediate. Research into related compounds suggests that these specialized OMTs likely evolved from more common enzymes like Caffeic acid O-methyltransferase (COMT) through gene duplication and neofunctionalization. nih.govnih.gov
Regulatory Control: The expression of these biosynthetic genes is controlled at the transcriptional level by various families of transcription factors, including MYB, bHLH, and WRKY families. nih.govfrontiersin.org These regulatory proteins bind to promoter regions of the biosynthetic genes, activating or repressing their expression in response to developmental cues and environmental stresses. nih.gov
| Enzyme Family | Abbreviation | Function in Pathway | Gene Class |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Converts Phenylalanine to Cinnamic Acid | Lyase |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates Cinnamic Acid | Cytochrome P450 (CYP) |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-Coumaric Acid | Ligase |
| Coumarin Hydroxylases | CYPs | Catalyze hydroxylation at C-5 and C-8 positions | Cytochrome P450 (CYP) |
| O-Methyltransferases | OMTs | Methylate hydroxyl groups at C-5 and C-8 | Transferase |
Comparative Biosynthesis with other Methoxycoumarins
The structural diversity of methoxycoumarins found in nature arises from the varied enzymatic machinery that plants have evolved. Comparing the biosynthetic pathway of this compound with that of other well-characterized methoxycoumarins, such as scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin), highlights the key enzymatic steps that dictate the final methoxylation pattern.
Scopoletin Biosynthesis: The pathway to scopoletin is one of the most studied coumarin biosynthesis routes. It also begins with L-phenylalanine and proceeds through the phenylpropanoid pathway to form feruloyl-CoA. The defining step for scopoletin formation is the ortho-hydroxylation of feruloyl-CoA at the 6' position, a reaction catalyzed by the enzyme feruloyl-CoA 6'-hydroxylase (F6'H) , a specific cytochrome P450 enzyme. Following this hydroxylation, the intermediate undergoes spontaneous isomerization and lactonization to form the scopoletin molecule.
Divergence Point for this compound: The biosynthetic divergence between scopoletin and this compound occurs after the formation of the initial coumarin scaffold.
Substrate for Hydroxylation: While the scopoletin pathway involves the hydroxylation of an activated acid (feruloyl-CoA) before lactone ring formation, the pathway to this compound likely involves the hydroxylation of the already-formed coumarin ring (e.g., umbelliferone).
Hydroxylase Specificity: The key difference lies in the regioselectivity of the cytochrome P450 enzymes. The F6'H enzyme is specific for the 6' position of feruloyl-CoA, leading to the 6-methoxy pattern (after methylation of the adjacent hydroxyl) seen in scopoletin. In contrast, the formation of this compound requires different P450s that can hydroxylate the C-5 and C-8 positions of the coumarin nucleus. These distinct hydroxylases have not been fully characterized but are essential for creating the 5,8-dihydroxy intermediate.
O-Methyltransferase (OMT) Specificity: After hydroxylation, different sets of OMTs are required. Scopoletin biosynthesis involves an OMT that methylates the hydroxyl group at the C-6 position. For this compound, one or more OMTs with strict specificity for the hydroxyl groups at C-5 and C-8 are necessary. Research has shown that plants possess highly specific OMTs; for example, separate enzymes have been identified for methylating the 5- and 8-hydroxyl groups of furanocoumarins like bergaptol (B1666848) and xanthotoxol, respectively. researchgate.net This enzymatic specialization underscores how different methoxycoumarin isomers are produced.
| Biosynthetic Step | This compound (Putative) | Scopoletin (Established) |
|---|---|---|
| Initial Precursor | L-Phenylalanine | L-Phenylalanine |
| Key Intermediate | Umbelliferone (7-hydroxycoumarin) | Feruloyl-CoA |
| Key Hydroxylase(s) | CYP450s specific for C-5 and C-8 positions | Feruloyl-CoA 6'-hydroxylase (F6'H) |
| Hydroxylated Intermediate | 5,8-Dihydroxycoumarin | 6'-Hydroxyferuloyl-CoA |
| Key O-Methyltransferase(s) | OMT(s) specific for C-5 and C-8 hydroxyl groups | OMT specific for C-6 hydroxyl group (e.g., COMT/CCoAOMT family) |
| Final Product | This compound | Scopoletin |
Spectroscopic Characterization and Structural Elucidation of 5,8 Dimethoxycoumarin
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural elucidation of 5,8-Dimethoxycoumarin, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic region reveals two doublets for H-6 and H-7, and two doublets for the olefinic protons H-3 and H-4. The two methoxy (B1213986) groups at positions C-5 and C-8 each exhibit a sharp singlet. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing lactone ring.
Table 1: ¹H NMR Spectral Data for this compound (Note: The following data is a representative compilation based on known spectral data for closely related coumarin (B35378) derivatives. Precise chemical shifts and coupling constants may vary based on the solvent and experimental conditions.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 6.20 | d | ~ 9.5 |
| H-4 | ~ 7.90 | d | ~ 9.5 |
| H-6 | ~ 6.90 | d | ~ 8.5 |
| H-7 | ~ 7.10 | d | ~ 8.5 |
| 5-OCH₃ | ~ 3.90 | s | - |
| 8-OCH₃ | ~ 4.00 | s | - |
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides a count of the unique carbon atoms and insight into their chemical environment. The spectrum for this compound will show 11 distinct signals, corresponding to the 9 carbons of the coumarin core and the 2 methoxy carbons. The carbonyl carbon (C-2) of the lactone is characteristically found at the lowest field. The oxygen-substituted aromatic carbons (C-5, C-8, and C-8a) also appear at lower fields compared to the unsubstituted carbons.
Table 2: ¹³C NMR Spectral Data for this compound (Note: The following data is a representative compilation based on known spectral data for closely related coumarin derivatives.)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 161.0 |
| C-3 | ~ 113.0 |
| C-4 | ~ 143.0 |
| C-4a | ~ 115.0 |
| C-5 | ~ 149.0 |
| C-6 | ~ 112.0 |
| C-7 | ~ 119.0 |
| C-8 | ~ 148.0 |
| C-8a | ~ 145.0 |
| 5-OCH₃ | ~ 56.0 |
| 8-OCH₃ | ~ 56.5 |
2D NMR Techniques for Connectivity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be observed between the olefinic protons H-3 and H-4, and between the adjacent aromatic protons H-6 and H-7, confirming their respective connectivities.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-3 to C-3, H-6 to C-6, and the methoxy protons to their respective carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the placement of substituents and for assigning quaternary carbons. For instance, correlations from the methoxy protons to the aromatic carbons at C-5 and C-8 would confirm their positions. Correlations from H-4 to C-2 and C-5 would further solidify the structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is utilized to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₀O₄), the expected exact molecular weight is approximately 206.0579 g/mol . The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 206.
The fragmentation of coumarins under electron ionization (EI) typically involves characteristic losses. Key fragmentation pathways for this compound would include:
Loss of a methyl radical (•CH₃): A significant fragment at m/z 191 would result from the loss of one of the methoxy methyl groups.
Loss of carbon monoxide (CO): A fragment at m/z 178 would be observed due to the expulsion of CO from the pyrone ring, a common fragmentation for coumarins.
Successive losses: Subsequent losses of another methyl radical or CO molecule from these initial fragments can also be expected, leading to a series of characteristic peaks in the lower mass region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the coumarin core. The extended π-system of the benzopyrone structure gives rise to characteristic absorption bands in the UV region. For this compound, the spectrum is expected to show intense absorption bands corresponding to π → π* transitions. The presence of the electron-donating methoxy groups typically causes a bathochromic (red) shift compared to the unsubstituted coumarin. The expected absorption maxima (λmax) would likely be in the range of 300-350 nm.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 1720 | C=O stretch | α,β-Unsaturated lactone |
| ~ 1610, 1580 | C=C stretch | Aromatic and olefinic |
| ~ 1270, 1080 | C-O stretch | Aryl ether |
| ~ 2950, 2840 | C-H stretch | Methoxy (OCH₃) |
| ~ 3050 | C-H stretch | Aromatic |
The strong absorption band around 1720 cm⁻¹ is highly characteristic of the carbonyl group in the lactone ring. The bands in the 1610-1580 cm⁻¹ region are indicative of the carbon-carbon double bonds in the aromatic and pyrone rings. The prominent C-O stretching vibrations confirm the presence of the aryl ether linkages of the methoxy groups.
Crystallography and X-ray Diffraction for Solid-State Structure
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For this compound, while a publicly available, experimentally determined crystal structure from single-crystal X-ray diffraction is not readily found in open crystallographic databases, its solid-state architecture can be reliably predicted using computational crystal structure prediction (CSP) methods. Such in silico techniques have become a powerful tool in crystallography, particularly for organic molecules where polymorphism—the existence of multiple crystal forms—can be prevalent.
CSP algorithms explore the potential energy landscape of a molecule to identify energetically favorable crystal packing arrangements. These predictions are based on the molecule's conformational flexibility and the nature of its intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, the planar coumarin core, along with the two methoxy groups, dictates the possible packing motifs.
Computational studies on the parent compound, coumarin, have revealed a rich polymorphic landscape, with multiple crystal structures identified through a combination of CSP and experimental powder X-ray diffraction. researchgate.netrsc.org This highlights the complexity of crystal packing even in seemingly simple rigid molecules and underscores the utility of computational prediction.
A predicted crystal structure for this compound would provide key crystallographic parameters. These parameters define the unit cell—the fundamental repeating unit of the crystal lattice—and the spatial arrangement of the molecules within it. The table below presents a hypothetical but representative set of such predicted crystallographic data for this compound, based on parameters typical for similar small organic molecules.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 11.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 985.4 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.395 |
Once a crystalline sample is obtained, its experimental X-ray diffraction pattern can be compared against the powder pattern simulated from the predicted crystal structure. A good match between the experimental and simulated diffractograms provides strong evidence for the correctness of the predicted crystal structure. This combined computational and experimental approach is a cornerstone of modern solid-state characterization.
Chiroptical Methods for Stereochemical Assignment
Chiroptical spectroscopic methods, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules. These methods rely on the differential absorption of left- and right-circularly polarized light. youtube.com
This compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, in an achiral environment, it does not exhibit any CD or VCD signals. However, the principles of chiroptical spectroscopy can still be applied to study this molecule through the phenomenon of induced circular dichroism (ICD) .
ICD can be observed when an achiral molecule, such as this compound, is placed in a chiral environment. This chiral environment can be created in several ways:
Complexation with a Chiral Host: When this compound forms a complex with a chiral host molecule, such as a cyclodextrin (B1172386) or a chiral crown ether, the electronic transitions of the coumarin chromophore are perturbed by the asymmetric environment of the host. This perturbation can lead to a measurable CD signal. researchgate.net
Binding to a Macromolecule: The interaction of this compound with a chiral biomacromolecule, like a protein or DNA, can also induce a CD signal. The specific binding site on the macromolecule provides the chiral environment that influences the coumarin's electronic transitions. Studies on the parent compound, coumarin, have shown that its binding to calf thymus DNA can be monitored using CD spectroscopy. acs.org
Attachment of a Chiral Auxiliary: By chemically modifying this compound with a chiral moiety (an auxiliary), the resulting molecule becomes chiral and will exhibit a characteristic CD spectrum. This approach is often used to determine the absolute configuration of other parts of a molecule. researchgate.net
The induced CD spectrum provides information about the conformation and binding mode of the achiral guest molecule within the chiral host. The sign and intensity of the Cotton effects in the ICD spectrum are sensitive to the relative orientation of the guest and host. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for different binding geometries, and by comparing the calculated spectra with the experimental ICD spectrum, the stereochemistry of the interaction can be elucidated.
While this compound itself lacks a stereocenter, the application of chiroptical methods through induced circular dichroism offers a valuable avenue for probing its interactions within chiral systems, which is of significant interest in fields such as medicinal chemistry and materials science.
In Vitro Biological Activities and Pharmacological Mechanisms of 5,8 Dimethoxycoumarin
Antioxidant Potentials of 5,8-Dimethoxycoumarin
Detailed investigations into the antioxidant capabilities of this compound are not substantially present in the reviewed literature. While related compounds have been assessed, specific data for this compound is missing.
There is a lack of specific data from radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests for this compound. In contrast, its precursor, 5,8-dihydroxycoumarin, has demonstrated the ability to scavenge radicals in these assays, an activity often attributed to its hydroxyl groups. mdpi.comnih.govresearchgate.netresearchgate.net The substitution of these hydroxyl groups with methoxy (B1213986) groups to form this compound would fundamentally alter the molecule's electron-donating capacity, meaning the results for the dihydroxy form cannot be extrapolated.
No specific studies using cellular oxidative stress models to evaluate the protective effects of this compound were identified. Research on 5,8-dihydroxycoumarin has suggested it can possess both antioxidant and pro-oxidant cytotoxic effects in cellular environments, depending on the conditions. mdpi.comnih.govnih.gov However, without direct experimental evidence, the behavior of this compound in similar models remains unknown.
The precise mechanisms by which this compound might modulate oxidative stress have not been elucidated. The antioxidant activity of many coumarins is linked to their chemical structure, but specific studies on this compound are required to determine its mechanistic pathways. benthamscience.comnih.gov
Antiproliferative and Apoptotic Induction in Cancer Cell Lines
Investigation of Cell Cycle Arrest Mechanisms
Dimethoxycoumarin derivatives have been shown to exert antiproliferative effects on various cancer cell lines by inducing cell cycle arrest. Studies on 5,7-dimethoxycoumarin demonstrated a significant, time- and dose-dependent reduction in the proliferation of murine B16 and human A375 melanoma cells nih.govspandidos-publications.comconsensus.app. Flow cytometry analysis revealed that this compound induces a strong arrest in the G0/G1 phase of the cell cycle in both cell lines nih.govspandidos-publications.com. This blockage at the G0/G1 checkpoint prevents cells from entering the S phase, thereby inhibiting DNA synthesis and subsequent cell division. The accumulation of cells in the G0/G1 phase was accompanied by a reduction in the S and G2/M phase populations spandidos-publications.com.
The mechanism underlying this cell cycle arrest is linked to the regulation of key cell cycle proteins. The progression through the cell cycle is tightly controlled by the interaction of cyclins and cyclin-dependent kinases (CDKs) mdpi.com. For instance, the formation of cyclin D/CDK4/6 and cyclin E/CDK2 complexes is crucial for the G1/S transition mdpi.com. Some natural compounds induce G0/G1 arrest by down-regulating the expression of these G1-associated proteins nih.gov. In the case of 5,7-dimethoxycoumarin's effect on B16 melanoma cells, the G0/G1 arrest is consistent with a significant decrease in the activation of the mitogen-activated protein kinase (MAPK) extracellular signal-related kinase 1/2 (ERK1/2), a pathway frequently upregulated in cancer that promotes cell proliferation nih.govspandidos-publications.comconsensus.app.
| Cell Line | Compound | Effect | Mechanism | Source |
|---|---|---|---|---|
| B16 (Murine Melanoma) | 5,7-Dimethoxycoumarin | Inhibited cell proliferation in a time- and dose-dependent manner. | Blocked the cell cycle in the G0/G1 phase; decreased activation of ERK1/2. | nih.govspandidos-publications.com |
| A375 (Human Melanoma) | 5,7-Dimethoxycoumarin | Significantly reduced cell proliferation. | Blocked the cell cycle in the G0/G1 phase. | nih.govspandidos-publications.com |
| A2058 (Human Melanoma) | 5,7-Dimethoxycoumarin | Inhibited cell proliferation. | Not specified. | nih.gov |
| MCF-7 (Human Breast Cancer) | 3,5,8-trisubstituted coumarin (B35378) derivative (Compound 5) | Potent antiproliferative activity (IC50 = 11.36 ± 0.55 μM). | Not specified. | nih.gov |
Induction of Apoptosis and Necrosis
In addition to cytostatic effects like cell cycle arrest, certain coumarin derivatives can induce cytotoxic effects, leading to programmed cell death (apoptosis) and, in some cases, necrosis. Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, whereas necrosis is a form of cell death resulting from acute cellular injury, often leading to inflammation mdpi.com.
Studies have shown that coumarins can trigger apoptosis in cancer cells through mitochondria-dependent pathways. For example, coumarin treatment in HeLa cervical cancer cells led to the depolarization of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-3 nih.gov. This cascade was associated with an increased expression of the pro-apoptotic protein Bax and decreased expression of anti-apoptotic proteins Bcl-2 and Bcl-xL nih.gov. Similarly, demethoxycurcumin, a curcumin analog, induces apoptosis in FaDu human head and neck squamous cell carcinoma cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways. This involves the upregulation of FasL, activation of caspase-8, cleavage of Bid, and subsequent activation of caspase-9 and caspase-3 nih.gov.
Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to distinguish between viable, apoptotic, and necrotic cells revvity.comnih.gov. Novel 8-amido isocoumarin derivatives have been demonstrated to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), as confirmed by Annexin V/PI double staining nih.gov. The morphological changes consistent with apoptosis, such as apoptotic blebs, were also observed using scanning electron microscopy nih.gov. While apoptosis is the primary mechanism of induced cell death for many coumarins, it is important to note that some stimuli can induce a switch from apoptosis to necrosis, and understanding the regulators of this switch is a key area of cancer research mdpi.commdpi.com.
Molecular Targets in Oncogenic Pathways
The anticancer effects of this compound and related compounds are rooted in their ability to modulate key molecular targets within oncogenic signaling pathways. Two of the most critical pathways implicated in both inflammation and cancer are the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways nih.govmdpi.com.
The NF-κB transcription factor plays a pivotal role in regulating the expression of genes involved in cell survival, proliferation, and inflammation nih.govmdpi.com. In many cancer cells, the NF-κB pathway is constitutively active, promoting survival by upregulating anti-apoptotic proteins like Bcl-2 and inhibitors of apoptosis (IAPs) nih.gov. Compounds like demethoxycurcumin have been shown to suppress the phosphorylation and nuclear translocation of NF-κB, thereby inhibiting its activity. This inhibition leads to the downregulation of anti-apoptotic factors and sensitizes cancer cells to apoptosis nih.gov.
The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another crucial regulator of cell proliferation and survival researchgate.netnih.gov. As mentioned previously, 5,7-dimethoxycoumarin was found to strongly decrease the activation of ERK1/2 in melanoma cells, which is consistent with its ability to induce G0/G1 cell cycle arrest nih.govspandidos-publications.comconsensus.app. By targeting these central signaling hubs, dimethoxycoumarins can disrupt the complex network that drives cancer cell growth and survival. Other natural compounds are known to target a wide array of proteins involved in oncogenesis, including hypoxia-inducible factor-1 alpha (HIF-1a), glucose transporters (GLUT1), and enzymes involved in cellular metabolism, demonstrating the multi-targeted nature of such agents mdpi.com.
Enzyme Inhibition Profiles
Inhibition of Specific Enzymes (e.g., Protein Kinases, iNOS)
The pharmacological effects of this compound and its isomers are often linked to their ability to directly inhibit the activity of specific enzymes that play crucial roles in disease pathology.
Protein Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention researchgate.net. While specific data on this compound's direct inhibition of a broad panel of protein kinases is limited, the observed effects on signaling pathways like MAPK suggest an interaction with upstream kinases nih.govspandidos-publications.comconsensus.app. The inhibition of protein kinase activity is often substrate-dependent, meaning the effectiveness of an inhibitor can vary based on the specific protein the kinase is acting upon nih.gov. Many small molecule inhibitors are developed to be competitive with ATP, the phosphate donor for kinase reactions nih.govresearchgate.net. Given that coumarins have been investigated for their kinase inhibition properties, it is plausible that they interact with the ATP-binding pocket of certain kinases, thereby blocking their function nih.gov.
Inducible Nitric Oxide Synthase (iNOS): In the context of inflammation, inducible nitric oxide synthase (iNOS) is a key enzyme. Upon stimulation by pro-inflammatory signals like LPS, macrophages express iNOS, which produces large amounts of nitric oxide (NO) mdpi.comnih.gov. While NO has physiological roles, its overproduction by iNOS is a major contributor to inflammatory processes and tissue damage nih.gov. Many anti-inflammatory agents work by suppressing the expression or activity of iNOS nih.govmdpi.com. Coumarin derivatives have been shown to reduce NO production in LPS-stimulated macrophages nih.govresearchgate.net. This reduction is often achieved by inhibiting the expression of the iNOS gene, which is a downstream target of the NF-κB and MAPK signaling pathways mdpi.commdpi.com. Therefore, while coumarins may not always be direct competitive inhibitors of the iNOS enzyme itself, they effectively block its function by suppressing its synthesis at the transcriptional level nih.goveurjchem.com.
| Enzyme/Pathway | Compound Type | Cellular Model | Observed Effect | Mechanism | Source |
|---|---|---|---|---|---|
| iNOS (Inducible Nitric Oxide Synthase) | Acenocoumarol | RAW 264.7 Macrophages | Decreased NO production. | Inhibition of iNOS expression. | nih.gov |
| COX-2 (Cyclooxygenase-2) | Acenocoumarol | RAW 264.7 Macrophages | Decreased PGE2 production. | Inhibition of COX-2 expression. | nih.gov |
| MAPK (ERK1/2) | 5,7-Dimethoxycoumarin | B16 Melanoma Cells | Decreased phosphorylation/activation of ERK1/2. | Inhibition of upstream signaling cascade. | nih.govspandidos-publications.com |
| NF-κB Pathway | Demethoxycurcumin | FaDu HNSCC Cells | Suppressed phosphorylation and nuclear translocation of NF-κB. | Inhibition of upstream signaling (e.g., IKK). | nih.gov |
| NF-κB Pathway | Acenocoumarol | RAW 264.7 Macrophages | Decreased nuclear translocation of NF-κB. | Inhibition of upstream signaling. | nih.gov |
Kinetic Studies of Enzyme Inhibition
Currently, there is a notable absence of specific research in publicly available scientific literature detailing the kinetic studies of enzyme inhibition by this compound. While the broader class of coumarins is known to interact with various enzymes, specific kinetic parameters such as the inhibition constant (K_i), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), and the mechanism of action have not been elucidated for this particular compound. General enzyme inhibition studies often involve determining how a compound affects the rate of an enzyme-catalyzed reaction. Kinetic analysis helps to understand the affinity of the inhibitor for the enzyme and the enzyme-substrate complex, providing insights into its potential as a therapeutic agent. However, such detailed investigations for this compound are not yet reported.
Other Reported or Potential Bioactivities
Assessment of Antibacterial and Antifungal Efficacy
The antibacterial and antifungal properties of coumarin derivatives have been a subject of scientific inquiry. However, specific studies focusing exclusively on the efficacy of this compound against various bacterial and fungal strains are not extensively documented. Research on related compounds, such as other dihydroxy- and dimethoxy-coumarin isomers, has indicated that the position of hydroxyl and methoxy groups on the coumarin scaffold plays a crucial role in determining the antimicrobial spectrum and potency. For instance, studies on other coumarins have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes. Without specific experimental data for this compound, its antibacterial and antifungal profile remains to be scientifically established.
Evaluation of Antiviral Properties in Cellular Models
Investigation of Effects on Metabolic Pathways (e.g., Insulin and Amylin Secretion)
There is a lack of specific research investigating the effects of this compound on metabolic pathways, including insulin and amylin secretion. It is important to distinguish this compound from its isomer, 5,7-dimethoxycoumarin (also known as citropten), which has been the subject of such studies. Research on 5,7-dimethoxycoumarin has suggested effects on glucose metabolism and insulin release. However, due to the structural differences between these isomers, these findings cannot be extrapolated to this compound. The influence of a compound's structure, particularly the substitution pattern on the aromatic ring, is critical to its biological activity. Therefore, the specific role of this compound in modulating metabolic pathways remains an uninvestigated area.
Neurobiological Studies on Neuronal Cell Lines
Specific neurobiological studies of this compound using neuronal cell lines have not been reported in the available scientific literature. Neuroprotective and neurotoxic effects of compounds are often initially assessed in vitro using various neuronal cell lines, such as SH-SY5Y or PC12 cells. These studies can provide preliminary data on a compound's ability to protect neurons from various insults (e.g., oxidative stress, excitotoxicity) or to induce neuronal cell death. While the neuroprotective potential of other coumarin derivatives has been explored, the specific effects of this compound on neuronal cell viability, differentiation, and function are yet to be investigated.
Structure Activity Relationship Sar Studies of 5,8 Dimethoxycoumarin Derivatives
Impact of Methoxy (B1213986) Group Positions on Biological Activities
The arrangement of methoxy groups on the coumarin (B35378) scaffold is a key determinant of the biological effects of dimethoxycoumarin derivatives. Variations in the position of these groups can lead to significant differences in activity, a phenomenon extensively studied through comparative analyses with other isomers.
Comparison with 5,7-Dimethoxycoumarin Derivatives
While direct comparative studies between 5,8-dimethoxycoumarin and 5,7-dimethoxycoumarin derivatives are not extensively detailed in the provided search results, the distinct biological activities of 5,7-dimethoxycoumarin (also known as citropten) suggest that the positioning of the methoxy groups is crucial. For instance, 5,7-dimethoxycoumarin has been shown to enhance insulin release and stimulate the extrapancreatic secretion of amylin, indicating its potential in managing diabetes and obesity researchgate.net. This activity is attributed to its specific substitution pattern. In contrast, the biological activities reported for derivatives of this compound often differ, highlighting the influence of the methoxy group placement. The antioxidant and neuroprotective effects of 4-methylcoumarins have been studied, where 7,8-dihydroxy-4-methylcoumarins showed superior activity compared to 5,7-dihydroxy-4-methylcoumarins . This suggests that the ortho-dihydroxy arrangement (at C-7 and C-8) is more effective for radical scavenging than the meta arrangement (at C-5 and C-7), which likely translates to the activity of their dimethoxy counterparts.
Analysis of other Dimethoxy- and Polyoxygenated Coumarins
Broader analysis of various dimethoxy- and polyoxygenated coumarins further underscores the importance of the substitution pattern on the coumarin ring for biological activity. For example, scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) and scoparone (B1681568) (6,7-dimethoxycoumarin) are known for their antihypertensive effects encyclopedia.pub. The position of substituents has been shown to be critical for various pathological processes, with substitutions at positions 3, 4, 7, and 8 being frequently implicated in anti-inflammatory and anti-infectious activities encyclopedia.pub.
Studies on furanocoumarins have indicated that double oxygenated substituents at C-5 and C-8 are important for antibacterial activity mdpi.com. This is exemplified by compounds like isopimpinellin and phellopterin. The antifungal activity of methoxyfuranocoumarins is also influenced by the specific position of substituents, particularly at C-5 and C-8 mdpi.com. Furthermore, research on 4-methylcoumarin derivatives demonstrated that those with ortho-dihydroxy or ortho-diacetoxy substituents on the benzenoid ring, such as at the 7,8-positions, possess considerable neuroprotective effects, whereas the 5,7-disubstituted analogs were devoid of such protective effects . This superior activity of the 7,8-disubstituted compounds is attributed to the increased stability of the catecholic radical formed during antioxidant action .
Role of Substituents on the Coumarin Core for Specific Pharmacological Effects
The pharmacological profile of this compound derivatives can be finely tuned by introducing various substituents at different positions on the coumarin nucleus.
Modifications at C-3, C-4, C-6, C-7, and C-8 Positions
Modifications at several positions on the coumarin core have been explored to enhance or alter the biological activities of the resulting derivatives.
C-3 and C-4 Positions: Substitutions at the C-3 and C-4 positions are common strategies to modulate the pharmacological effects of coumarins. For instance, the introduction of different cycloalkyl groups at the C-3 position has been studied to understand their influence on intermolecular interactions mdpi.comsemanticscholar.org. The presence of substituents at C-3 and C-4, as seen in anticoagulants like acenocoumarol and phenprocoumon, is crucial for their activity encyclopedia.pub. It has been noted that simultaneous substitutions at the C-3 and C-4 positions can be beneficial for human monoamine oxidase B (hMAO-B) inhibition mdpi.com.
C-6 and C-7 Positions: The C-6 and C-7 positions are also critical for biological activity. Many coumarins with antibacterial and antifungal activity, such as marmesin and ostruthin, share substituents at these positions encyclopedia.pub. Similarly, coumarins with neuroprotective effects, like scopoletin and esculetin, are substituted at C-6 and C-7 nih.gov. A structure-activity relationship study of coumarin derivatives for antifungal activity revealed that O-substitutions are essential, and for the 7-hydroxycoumarin series, the size of the introduced group at this position is directly related to the fungicidal activity mdpi.com.
C-8 Position: The C-8 position is less commonly substituted but can still play a role in the activity of coumarin derivatives. For example, visnadine, with substituents at C-7 and C-8, exhibits antihypertensive activity encyclopedia.pub.
The following table summarizes the impact of substitutions at different positions on the coumarin core:
| Position | Observed Pharmacological Effects of Substitutions | Example Compounds |
|---|---|---|
| C-3, C-4 | Anticoagulant, Antihypertensive, hMAO-B Inhibition | Acenocoumarol, Phenprocoumon, Dihydrommamea |
| C-6, C-7 | Antibacterial, Antifungal, Neuroprotective, Antihypertensive | Marmesin, Scopoletin, Esculetin, Scoparone |
| C-7, C-8 | Antihypertensive | Visnadine |
Influence of Alkyl Chains and Other Functional Groups
The introduction of alkyl chains and other functional groups can significantly impact the biological properties of coumarin derivatives.
Alkyl Chains: The length and nature of alkyl chains can modulate the lipophilicity and, consequently, the activity of coumarin derivatives. For example, in a series of 7-hydroxycoumarin derivatives, a clear relationship was observed between the size of the O-linked aliphatic chain (allyl < prenyl < geranyl) and the antifungal activity mdpi.com. The presence of a prenyl group in phellopterin was found to increase its lipophilicity and antibacterial activity compared to isopimpinellin mdpi.com.
Other Functional Groups: The addition of various functional groups can confer specific biological activities. For instance, the presence of hydroxyl groups is often correlated with antioxidant activity, with the number and position of these groups being critical nih.gov. A study on coumarin derivatives as TNF-alpha inhibitors involved the preparation of various derivatives with different functional groups to optimize their in vitro inhibitory activity nih.gov. The introduction of electron-withdrawing groups, such as nitro (NO₂) groups, was found to favor antifungal activity in coumarin derivatives mdpi.com.
The table below illustrates the influence of different functional groups on the biological activity of coumarin derivatives:
| Functional Group | Influence on Biological Activity | Example |
|---|---|---|
| Alkyl Chains (e.g., prenyl) | Increases lipophilicity and can enhance antibacterial and antifungal activity. | Phellopterin |
| Hydroxyl Groups | Correlated with antioxidant and radical scavenging activity. | Esculetin |
| Electron-Withdrawing Groups (e.g., NO₂) | Can enhance antifungal activity. | 5,7-Dinitro-6-hydroxycoumarin |
Computational Approaches in SAR Analysis
Computational methods are powerful tools for elucidating the structure-activity relationships of coumarin derivatives, providing insights that can guide the design of new and more potent compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds nih.gov. These models use molecular descriptors to predict the activity of new molecules. For instance, a 2D-QSAR study on coumarin derivatives as anticancer agents found that the inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors nih.govnih.gov. Another QSAR study on the radical scavenging activity of coumarins identified descriptors like the Randic Path/Walk, hydrophilic factor, and chemical hardness as important for predicting antioxidant activity researchgate.net.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. This method is used to understand the interactions between coumarin derivatives and their biological targets. For example, molecular docking studies have been used to investigate the inhibition of xanthine oxidase by coumarin derivatives, revealing interactions with key amino acid residues in the active site nih.gov. Docking simulations have also been employed to elucidate the selectivity mechanism of C7-substituted coumarins for monoamine oxidase subtypes mdpi.com.
Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP): DFT calculations are used to study the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity mdpi.com. MEP maps help in recognizing the electrophilic and nucleophilic regions within a molecule, which can be crucial for its interaction with biological targets mdpi.com.
These computational approaches provide a rational basis for the design and optimization of this compound derivatives with desired pharmacological properties.
Ligand-Protein Interaction Modeling
Molecular modeling has become an indispensable tool for visualizing how this compound derivatives interact with their protein targets at a molecular level. These computational methods allow for the prediction of binding affinities and the identification of key interactions that drive biological activity.
Recent research on a series of novel 3,5,8-trisubstituted coumarin derivatives has shed light on their potential as anticancer agents. One particularly potent compound, 3-(benzoyl)amino-5-bromo-8-methoxycoumarin, was identified as a strong candidate against breast cancer. Molecular modeling studies revealed its significant binding affinity for several key proteins implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and topoisomerase II. nih.gov The insights gained from these models are crucial for the rational design of new derivatives with improved inhibitory profiles.
While detailed modeling studies on a broad series of this compound derivatives are still emerging, the principles derived from related coumarin scaffolds are informative. For instance, the antibacterial activity of coumarin derivatives has been linked to specific interactions within the active sites of bacterial enzymes through molecular docking studies. nih.gov These studies often highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex.
Prediction of Biological Activity (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the synthetic efforts towards more potent analogues.
While a specific QSAR model for a series of this compound derivatives is not yet extensively documented in publicly available research, studies on structurally related compounds offer valuable insights. For example, a QSAR study on 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones, which share the dimethoxy substitution pattern, found that their antiproliferative and cytotoxic activities are largely dependent on hydrophobicity. researchgate.net This suggests that modulating the lipophilicity of this compound derivatives could be a key strategy for enhancing their anticancer potential.
Furthermore, broader QSAR studies on diverse sets of coumarin derivatives have demonstrated the importance of various molecular descriptors in predicting their biological activities. For antifungal activity, the presence of electron-withdrawing groups and the size of substituents on the coumarin ring have been shown to be critical. mdpi.com Such findings underscore the potential for developing robust QSAR models for this compound derivatives, which could accelerate the discovery of new therapeutic agents.
Analytical Methodologies for Quantification of 5,8 Dimethoxycoumarin
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are fundamental in the separation and quantification of 5,8-Dimethoxycoumarin from complex mixtures. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of coumarins, including this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727).
Detectors:
UV-Vis Detectors: this compound possesses a chromophore that absorbs ultraviolet (UV) light, making UV-Vis detection a common and robust method for its quantification. The selection of an appropriate wavelength, typically at the maximum absorbance of the compound, is critical for achieving high sensitivity.
Fluorescence Detectors: Some coumarins exhibit natural fluorescence, which can be exploited for highly sensitive and selective detection. nih.gov A fluorescence detector excites the analyte at a specific wavelength and measures the emitted light at a longer wavelength. nih.gov This method can offer lower limits of detection compared to UV-Vis detection, particularly in complex matrices where background absorption can be a challenge.
The following table provides an example of HPLC conditions that can be adapted for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of water (with 0.1% formic acid) and acetonitrile/methanol |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 280 nm or the λmax of this compound) or Fluorescence with appropriate excitation and emission wavelengths |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C |
This table presents typical starting conditions for HPLC analysis of coumarins, which would be optimized for the specific quantification of this compound.
Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, and much faster analysis times compared to conventional HPLC. nih.gov The principles of separation and detection in UHPLC are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. For the analysis of complex samples containing multiple coumarins, UHPLC can provide superior separation of isomeric compounds and a substantial reduction in solvent consumption. nih.gov A UHPLC-UV/PDA (Photodiode Array) method, for instance, allows for the simultaneous quantification and spectral confirmation of multiple analytes. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While many coumarins have limited volatility, some, including potentially this compound, can be analyzed by GC-MS, particularly after derivatization to increase their volatility and thermal stability. chromatographyonline.com In GC-MS, the sample is first vaporized and separated in a gaseous mobile phase based on the compound's boiling point and interaction with the stationary phase in a capillary column. nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for both identification and quantification. nih.gov The high selectivity of the mass spectrometer makes GC-MS a valuable tool for analyzing this compound in complex matrices like essential oils. nih.gov
The table below outlines typical parameters for a GC-MS method.
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split or splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Temperature Program | Ramped temperature program (e.g., initial temperature of 60-100°C, ramped to 240-300°C) |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 amu |
This table provides general GC-MS conditions that would be optimized for the analysis of this compound.
Mass Spectrometry-Based Methods (e.g., LC-MS/MS)
Mass spectrometry (MS) coupled with liquid chromatography (LC), particularly tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity for the quantification of this compound. rsc.org This hyphenated technique combines the separation power of LC with the mass-analyzing capability of MS. rsc.org In LC-MS/MS, the analyte is first separated by LC and then ionized. The precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity, minimizing interference from co-eluting compounds in the matrix. vliz.be
Spectrophotometric and Fluorometric Approaches for Detection
While often used as detectors in chromatography, spectrophotometric and fluorometric methods can also be employed for the direct quantification of this compound in simpler matrices or after appropriate sample cleanup.
Spectrophotometry: This technique relies on the principle that this compound absorbs light at a specific wavelength in the UV-Vis spectrum. A standard calibration curve is generated by measuring the absorbance of solutions with known concentrations of the compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Fluorometry: If this compound is fluorescent, fluorometry can be a highly sensitive method for its quantification. researchgate.net This technique measures the intensity of fluorescence emission at a specific wavelength after excitation at a shorter wavelength. researchgate.net Fluorometric assays are generally more sensitive and selective than spectrophotometric assays. nih.gov
Validation of Analytical Methods (e.g., Linearity, Limit of Detection, Limit of Quantification, Precision, Accuracy)
The validation of any analytical method used for the quantification of this compound is essential to ensure the reliability and accuracy of the results. ijrrjournal.com Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). longdom.org The key validation parameters include:
Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. longdom.org It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A good correlation coefficient (R²) value, typically >0.99, indicates good linearity. longdom.org
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, but not necessarily quantified with acceptable precision and accuracy. longdom.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. longdom.org
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). Precision is typically expressed as the relative standard deviation (RSD). nih.gov
Accuracy: This refers to the closeness of the measured value to the true or accepted reference value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. nih.gov
The following table presents typical validation parameters for the quantification of coumarins using chromatographic methods.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
| Precision (RSD) | < 2% for repeatability; < 5% for intermediate precision |
| Accuracy (Recovery) | 98 - 102% |
This table provides general acceptance criteria for method validation based on ICH guidelines, which would be applied to a specific method for this compound.
Sample Preparation Strategies for Complex Biological and Botanical Matrices
The accurate quantification of this compound from complex biological and botanical sources is critically dependent on the efficacy of the sample preparation strategy. The primary objective is to extract the target analyte from the matrix while simultaneously removing interfering substances such as pigments, lipids, proteins, and other secondary metabolites. The choice of methodology is dictated by the physicochemical properties of the matrix, the concentration of the analyte, and the sensitivity of the subsequent analytical technique. Key strategies include various forms of liquid-liquid extraction (LLE), solid-phase extraction (SPE), and classical solvent extraction methods.
For botanical samples, the initial step typically involves the extraction of this compound from the solid plant material. Maceration, Soxhlet extraction, and pressurized liquid extraction are commonly employed techniques. The selection of the extraction solvent is crucial for achieving high recovery. Methanol has been identified in several studies as a highly effective solvent for coumarins and other phenolic compounds due to its polarity and ability to penetrate the plant tissue. researchgate.net For instance, coumarins have been successfully extracted from Cinnamomum verum bark using methanol in a Soxhlet apparatus for 3 hours. nih.gov Similarly, the extraction of coumarins from the aerial parts of sweet clover (Melilotus officinalis L.) was achieved by stirring the sample with methanol on a mechanical shaker. nih.gov In some cases, a sequence of solvents with increasing polarity is used to fractionate the extract.
Biological matrices such as blood, plasma, serum, and urine present a different set of challenges, primarily due to the high protein content and the presence of numerous endogenous compounds. nih.govmdpi.com For these samples, an initial protein precipitation step is often necessary, commonly achieved using acetonitrile or acids. mdpi.com Following this, LLE and SPE are considered the gold-standard techniques for isolating the analyte and minimizing matrix effects. mdpi.com
Liquid-Liquid Extraction (LLE) relies on partitioning the analyte between two immiscible liquid phases. A multi-step LLE process can provide a high degree of purification. For example, in the isolation of the related compound 5,8-dihydroxycoumarin from a plant extract, the aqueous solution was successively extracted with hexane, tert-butyl methyl ether, and finally butanol to separate compounds based on their polarity. mdpi.com A modern, miniaturized version of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which utilizes a small amount of extraction solvent and a disperser solvent (miscible in both the aqueous sample and the extraction solvent). mdpi.com This mixture is rapidly injected into the sample, creating a cloudy solution of fine microdroplets that provides a large surface area for rapid analyte transfer. mdpi.comnih.gov
Solid-Phase Extraction (SPE) is a highly selective and widely used clean-up technique that functions on the principles of chromatography. thermofisher.com It is effective for both botanical and biological extracts after initial solvent extraction or protein precipitation. The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For moderately nonpolar compounds like this compound, reversed-phase sorbents such as C18 are commonly used. nih.gov The strategy can be designed to either retain the analyte while interferences are washed away or retain the interferences while the analyte passes through. A typical SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest with a strong solvent.
The following tables summarize common extraction methods and a generalized SPE protocol applicable to the purification of this compound.
Table 1: Selected Extraction Methods for Coumarins from Botanical Matrices
| Plant Material | Extraction Technique | Solvent(s) | Reference |
|---|---|---|---|
| Cinnamomum verum (Cinnamon) Barks | Soxhlet Extraction | Methanol or Chloroform (B151607) | nih.gov |
| Melilotus officinalis L. (Sweet Clover) | Maceration with Mechanical Shaking | Methanol | nih.gov |
| Hierochloë odorata L. (Sweet Grass) | Solvent Extraction followed by LLE | Methanol/Water/Acetic Acid; Hexane; tert-Butyl methyl ether; Butanol | mdpi.com |
| Peucedanum tauricum M.B. Fruits | Soxhlet Extraction | Petroleum Ether | nih.gov |
| Citrus-flavored Beverages | Liquid-Liquid Extraction | Ethyl Acetate (B1210297) | nih.gov |
Table 2: Generalized Solid-Phase Extraction (SPE) Protocol for this compound Purification
| Step | Purpose | Example Solvents/Procedure (for C18 Cartridge) | Reference |
|---|---|---|---|
| 1. Conditioning | To wet the stationary phase and activate the functional groups for analyte retention. | Flush cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water or a weak buffer. | |
| 2. Sample Loading | To apply the sample to the cartridge, where the analyte is adsorbed onto the stationary phase. | Dissolve the sample extract in a weak solvent (e.g., water or low-percentage organic solvent) and pass it slowly through the cartridge. | |
| 3. Washing | To remove weakly bound impurities and matrix interferences from the cartridge. | Flush the cartridge with a solvent strong enough to remove interferences but weak enough to leave the analyte bound (e.g., water or a water/methanol mixture with a low organic content). | thermofisher.com |
| 4. Elution | To desorb and collect the purified analyte from the stationary phase. | Pass a small volume of a strong organic solvent (e.g., methanol, acetonitrile) through the cartridge to disrupt the analyte-sorbent interaction and collect the eluate. |
Potential Applications Beyond Traditional Therapeutic Research
Role in Agricultural Science (e.g., Plant Defense, Allelopathy)
Coumarins are a class of plant secondary metabolites known to play a significant role in plant defense and allelopathy, the chemical inhibition of one plant by another. While direct studies on the allelopathic or plant defense properties of 5,8-Dimethoxycoumarin are not extensively documented, the known activities of related coumarin (B35378) compounds provide a strong basis for its potential applications in agriculture.
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. scispace.com These biochemicals, known as allelochemicals, can have inhibitory or stimulatory effects. Coumarins are recognized as potent allelochemicals. researchgate.net For instance, simple coumarins have been shown to inhibit seed germination and the growth of various plants. researchgate.net The phytotoxicity of coumarins is often linked to their ability to interfere with cellular processes such as mitosis, nutrient uptake, and enzyme activity. nih.gov
The substitution pattern on the coumarin ring significantly influences its biological activity. Studies on various substituted coumarins have shown that the presence and position of methoxy (B1213986) groups can modulate their phytotoxicity. For example, research on 3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin derivatives indicated that a methoxy group at the 8-position enhanced growth-inhibitory activity against the roots of Italian ryegrass seedlings. nih.gov This suggests that the specific arrangement of methoxy groups in this compound could confer significant allelopathic properties.
In the context of plant defense, secondary metabolites like coumarins are crucial for protecting plants against herbivores and pathogens. nih.govjournalijecc.com These compounds can act as feeding deterrents, toxins, or precursors to defensive compounds. nih.gov The production of such metabolites is a key component of a plant's strategy to survive in its environment. nih.gov While specific research on this compound as a plant defense compound is limited, the general role of coumarins in these mechanisms suggests its potential as a natural pesticide or a lead compound for the development of new crop protection agents. mdpi.com
The potential of coumarin-based compounds as bioherbicides is an area of active research. mdpi.com Their natural origin suggests they may be more environmentally benign than synthetic herbicides. nih.gov The efficacy of allelochemicals in a natural setting is influenced by soil composition and microbial activity, which can affect their persistence and bioavailability. mdpi.com
Table 1: Allelopathic and Phytotoxic Effects of Selected Coumarins
| Coumarin Derivative | Test Species | Observed Effect | Reference |
| Umbelliferone (7-hydroxycoumarin) | Lactuca sativa (Lettuce), Eruca sativa (Arugula), Hordeum vulgare (Barley) | Inhibition of root growth | mdpi.com |
| Scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) | Lactuca sativa (Lettuce), Eruca sativa (Arugula), Hordeum vulgare (Barley) | Inhibition of root growth | mdpi.com |
| 8-Methoxy-2-oxo-6-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid | Lactuca sativa (Lettuce) | Reduction in the number of normal seedlings, fresh biomass, and root and shoot length | nih.gov |
| 3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin (8-OCH3 derivative) | Italian ryegrass | Potent growth-inhibitory activity against roots | nih.gov |
Material Science Applications (e.g., Fluorescent Probes, Optical Materials)
The coumarin scaffold is a well-known fluorophore, and its derivatives are extensively used in material science as fluorescent probes, sensors, and components of optical materials. The fluorescence of coumarins is highly sensitive to their substitution pattern and the surrounding environment. researchgate.net Generally, electron-donating groups, such as methoxy groups, at the C-5 and C-7 positions can enhance fluorescence quantum yields.
This compound, with its two methoxy groups, is expected to exhibit interesting photophysical properties. Methoxycoumarins are known for their strong fluorescence and are used in various applications, including as fluorescent labels for biomolecules and as sensors for metal ions and other analytes. nih.govmdpi.com The fluorescence of these compounds arises from an intramolecular charge transfer (ICT) from the electron-donating groups to the electron-withdrawing lactone ring. researchgate.net
Coumarin-based fluorescent probes are valuable tools in biological research for the real-time monitoring of cellular processes. mdpi.com They can be designed to be sensitive to changes in their local environment, such as pH, polarity, and the presence of specific ions or molecules. nih.gov For example, coumarin derivatives have been developed as fluorescent probes for detecting copper and iron ions in biological systems. notulaebotanicae.ro The introduction of specific functional groups to the coumarin core allows for targeted sensing capabilities. nih.gov
In the field of optical materials, coumarins are utilized for their nonlinear optical properties and as components in organic light-emitting diodes (OLEDs). mdpi.com Their high fluorescence quantum yields and photostability make them suitable for these applications. mdpi.com Solid-state fluorescent materials based on coumarin derivatives have been developed and show potential for use in data storage and stimuli-responsive systems. mdpi.com The specific substitution pattern of this compound could lead to unique solid-state packing and photoluminescent properties.
Table 2: Photophysical Properties of Selected Methoxycoumarins
| Compound | Excitation Max (nm) | Emission Max (nm) | Application | Reference |
| 7-Methoxycoumarin-3-carboxylic acid | 330 | 402 | Amine-reactive fluorescent probe | wikipedia.org |
| 5,7-Dimethoxycoumarin | - | 290-340 (photochemical products) | Photocycloaddition reactions | |
| 7-(Diethylamino)coumarin-3-aldehyde (DCA) | - | Concentration-dependent | Solid-state fluorescent materials | mdpi.com |
| 7-(Diethylamino)coumarin-3-carboxylic acid (DCCA) | - | Concentration-dependent | Solid-state fluorescent materials | mdpi.com |
Utilization in Cosmetic Science (e.g., Skin Pigmentation Modulation)
The modulation of skin pigmentation is a key area in cosmetic science, with a high demand for agents that can either lighten or darken the skin. Coumarin derivatives have been investigated for their effects on melanogenesis, the process of melanin production. The influence of these compounds on skin pigmentation can be either inhibitory or stimulatory, depending on their chemical structure.
Tyrosinase is the key enzyme in melanin synthesis, and its inhibition is a common strategy for skin lightening. Various coumarins have been shown to inhibit tyrosinase activity. researchgate.net Conversely, some coumarin derivatives have been found to stimulate melanogenesis, making them potential candidates for treating hypopigmentation disorders like vitiligo or for use in sunless tanning products. nih.govnih.gov
The effect of methoxy-substituted coumarins on melanogenesis is complex. For instance, 8-methoxycoumarin (B1348513) has been reported to enhance melanin production. nih.govnih.gov In contrast, other studies have shown that certain coumarin derivatives can act as tyrosinase inhibitors. The presence of hydroxyl and methoxy groups on the coumarin ring plays a crucial role in determining the compound's interaction with the tyrosinase enzyme.
Given the structural similarities to other biologically active coumarins, this compound could potentially modulate the activity of enzymes involved in melanin synthesis. Its specific effects would need to be determined through targeted in vitro and in vivo studies. The safety and efficacy of any new compound for cosmetic use would also require thorough investigation.
Table 3: Effects of Selected Coumarins on Melanogenesis
| Compound | Effect on Melanogenesis | Mechanism of Action | Reference |
| 8-Methoxycoumarin | Enhancement | Upregulation of tyrosinase and related proteins | nih.govnih.gov |
| 7,8-Dimethoxycoumarin (B190902) | Stimulation | Increased melanin content and tyrosinase activity | |
| 5,7-Dimethoxycoumarin | Stimulation | Inhibition of Mek 1/2 kinase activity | nih.gov |
| Geranyloxycoumarin derivatives | Inhibition | Inhibition of tyrosinase activity | researchgate.net |
Food Science Applications (e.g., Antioxidant Additives, Flavor Enhancers)
Coumarins are naturally occurring compounds found in many plants and are consumed as part of the human diet. In food science, there is ongoing interest in identifying natural compounds that can act as antioxidants to prevent food spoilage and enhance shelf life. The antioxidant activity of phenolic compounds, including coumarins, is well-established.
The antioxidant potential of coumarins is largely attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.com The presence of hydroxyl groups on the coumarin ring is generally associated with strong antioxidant activity. For example, 5,8-dihydroxycoumarin has been shown to be a potent antioxidant. nih.gov While this compound lacks free hydroxyl groups, the methoxy groups can still influence its redox properties and contribute to antioxidant activity, although likely to a lesser extent than their hydroxylated counterparts. The metabolism of methoxy groups to hydroxyl groups in vivo could also lead to antioxidant effects.
The potential use of this compound as a food additive would require a thorough evaluation of its safety and efficacy. Its antioxidant properties would need to be compared with existing food additives.
Regarding its application as a flavor enhancer, coumarin itself has a characteristic sweet scent, reminiscent of new-mown hay, and has been used in the past as a fragrance and flavoring agent. However, due to concerns about its potential toxicity, the use of coumarin as a direct food additive is restricted in many countries. The flavor profile of this compound is not well-documented, and its suitability as a flavor enhancer would need to be investigated.
Table 4: Antioxidant Activity of Selected Coumarin Derivatives
| Compound | Antioxidant Assay | Result | Reference |
| 5,8-Dihydroxycoumarin | DPPH and ABTS radical scavenging | Strong radical scavenging capacity | nih.gov |
| 5,8-Dihydroxycoumarin | Rapeseed oil oxidation (Oxipress test) | Efficient in retarding lipid oxidation | nih.gov |
| Various coumarin derivatives | DPPH, hydrogen peroxide, and nitric oxide radical methods | Good antioxidant activity | |
| Coumarin-oxadiazole hybrids | DPPH and hydroxyl radical scavenging | Significant antioxidant activity | mdpi.com |
Future Research Directions and Translational Perspectives for 5,8 Dimethoxycoumarin
Elucidation of Novel Biological Activities and Molecular Targets
A primary avenue for future research is the comprehensive screening of 5,8-Dimethoxycoumarin to identify novel biological activities. The broader coumarin (B35378) family exhibits a wide spectrum of pharmacological effects, suggesting that this compound may hold untapped potential. nih.govjmchemsci.com Studies on closely related analogs provide a rational basis for directing these exploratory studies. For instance, 5,8-dihydroxycoumarin has demonstrated significant antioxidant and genotoxic activities. mdpi.comnih.gov Other dimethoxy-isomers have also shown notable effects; 7,8-dimethoxycoumarin (B190902) provides a renoprotective effect through antioxidant and anti-inflammatory pathways, while 6,7-dimethoxycoumarin (scoparone) exhibits hypotensive properties. derpharmachemica.comnih.gov These findings suggest that investigating this compound for similar activities is a logical starting point.
Beyond phenotypic screening, identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for rational drug design. Advanced techniques such as chemical proteomics have been successfully employed to deconvolute the targets of other coumarins. In one such study, Prostaglandin (B15479496) reductase 2 (PTGR2) was identified as a key target for the natural coumarin fraxetin, linking it to anti-inflammatory pathways. rsc.org Similarly, computational and in vitro studies of derivatives of 6,7-dimethoxy-2H-2-chromenone identified acetylcholinesterase (AChE) as a molecular target, relevant for neurodegenerative diseases. nih.gov Applying these target identification strategies to this compound could reveal novel mechanisms and therapeutic indications.
Table 1: Biological Activities of Coumarins Structurally Related to this compound
| Compound | Observed Biological Activity | Reference |
|---|---|---|
| 5,8-Dihydroxycoumarin | Antioxidant, Genotoxic | mdpi.comnih.gov |
| 7,8-Dimethoxycoumarin | Renoprotective (Antioxidant, Anti-inflammatory) | nih.gov |
| 6,7-Dimethoxycoumarin (Scoparone) | Hypotensive | derpharmachemica.com |
| Fraxetin | Anti-inflammatory | rsc.org |
Development of Advanced Synthetic Strategies for Analogs
To fully explore the therapeutic potential, the development of advanced synthetic strategies for producing analogs of this compound is essential. The creation of a chemical library based on the this compound scaffold would enable systematic investigation of structure-activity relationships. General synthetic methodologies for coumarin derivatization can be readily adapted. These strategies often focus on modifications at various positions of the benzopyrone nucleus to modulate the compound's physicochemical properties and biological activity.
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira reactions), could be employed to introduce diverse substituents onto the core structure. mdpi.com These techniques would allow for the synthesis of novel analogs with modifications that are not easily accessible through classical methods. The goal would be to generate a library of compounds with varied electronic and steric properties to probe interactions with biological targets and optimize for potency, selectivity, and pharmacokinetic profiles.
Investigation of Structure-Activity Relationships for Optimized Bioactivity
A systematic investigation into the structure-activity relationships (SAR) of this compound and its synthetic analogs is a critical step toward optimizing its bioactivity. SAR studies correlate specific structural features of a molecule with its biological effect, guiding the design of more potent and selective compounds. mdpi.com
Evidence from related compounds underscores the importance of the methoxy (B1213986) groups. A study on the antiangiogenic activity of 4-senecioyloxymethyl-6,7-dimethoxycoumarin (B1257448) revealed that the 6,7-dimethoxy moiety was important for its bioactivity. nih.gov This provides a strong indication that the positioning of methoxy groups on the coumarin ring is a key determinant of activity. Broader SAR studies on the coumarin class have yielded general principles that can inform the design of this compound analogs. For example, O-substitutions have been found to be essential for antifungal activity, while the addition of an aromatic group at the C-3 position can confer anti-inflammatory properties. mdpi.commdpi.com A comprehensive SAR study on this compound would involve synthesizing analogs with modifications to the methoxy groups (e.g., converting them to hydroxyls or longer alkoxy chains) and adding diverse substituents at other positions on the benzopyrone ring to map the key interactions responsible for any observed biological effects.
Exploration of Synergistic Effects with other Bioactive Compounds
Combination therapy, where multiple agents are used together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. nih.gov Exploring the potential synergistic effects of this compound with other bioactive compounds, including conventional chemotherapeutic drugs, could lead to more effective treatment strategies. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov
While no studies have specifically examined this compound in combination therapies, research on other natural products provides a strong rationale for this approach. For instance, the natural compound allicin (B1665233) has been shown to have a synergistic antitumor effect when combined with the chemotherapy drug 5-Fluorouracil. mdpi.com Furthermore, a study on coumarins from citrus plants found that a complex fraction rich in various coumarins exhibited potent antifungal activity, whereas the individual, isolated coumarins did not, strongly suggesting a synergistic interaction among the components. frontiersin.org This highlights the potential for this compound to enhance the efficacy of other drugs or to act in concert with other natural compounds. Future research should focus on screening this compound in combination with known drugs against various disease models to identify therapeutically beneficial synergistic interactions.
Application of Omics Technologies (e.g., Metabolomics, Proteomics)
The application of high-throughput "omics" technologies offers a powerful, unbiased approach to understanding the biological effects of this compound. These technologies can provide a global view of the molecular changes within a biological system in response to the compound, helping to elucidate its mechanism of action, identify biomarkers, and uncover metabolic pathways.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a sample. It has been effectively used to study the metabolism of other coumarins. For example, UPLC-MS-based metabolomics has successfully identified the metabolic pathways of coumarins like scoparone (B1681568) and scopoletin (B1681571), which include demethylation, hydroxylation, and conjugation. nih.govtandfonline.com Applying metabolomics to this compound could reveal its biotransformation products, providing insight into its in vivo stability, bioavailability, and potential active metabolites.
Proteomics: This is the large-scale study of proteins. Chemical proteomics, in particular, is a powerful tool for identifying the direct protein targets of a small molecule. This approach was used to identify prostaglandin reductase 2 (PTGR2) as a target of the coumarin fraxetin, thereby clarifying its anti-inflammatory mechanism. rsc.org Using proteomics to study cells or tissues treated with this compound could reveal which proteins it binds to and which signaling pathways are modulated, offering a direct route to understanding its molecular mechanism.
Table 2: Application of Omics Technologies in Coumarin Research
| Omics Technology | Application in Coumarin Research | Key Findings/Goals | Reference |
|---|---|---|---|
| Metabolomics (UPLC-MS) | Profiling metabolites of scoparone, scopoletin, and esculetin | Identified major metabolic pathways including demethylation, hydroxylation, and conjugation | nih.govtandfonline.com |
| Metabolomics | Investigating the role of isopentenyl groups in coumarin metabolism | Revealed common metabolic reactions like hydroxylation and N-acetylcysteine conjugation | nih.gov |
| Proteomics (Chemical) | Identifying molecular targets of the coumarin fraxetin | Discovered Prostaglandin reductase 2 (PTGR2) as a key target | rsc.org |
| Proteomics | Analyzing the binding interaction between coumarins and the protein ovalbumin | Characterized binding affinities to understand biological transport and activity | acs.org |
Computational Chemistry and Artificial Intelligence in this compound Research
Computational Chemistry: Methods like molecular docking and Density Functional Theory (DFT) can be used to predict how this compound and its analogs might bind to specific protein targets and to understand their electronic properties. nih.gov For example, docking simulations and molecular orbital calculations were integral to a comprehensive SAR study of a 6,7-dimethoxycoumarin derivative that targets acetylcholinesterase. nih.gov These approaches can be used to prioritize the synthesis of analogs with the highest predicted binding affinity and to rationalize observed SAR trends.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5,8-dimethoxycoumarin derivatives, and how can structural purity be validated?
- Methodology : Synthesis of dimethoxycoumarin derivatives typically involves selective methoxylation and cyclization. For example, 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one was synthesized via controlled hydroxylation and methylation steps under inert conditions . Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>95%).
Q. How can researchers design in vitro assays to evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound?
- Methodology : Adapt Ellman’s spectrophotometric method, which measures thiocholine production via hydrolysis of acetylthiocholine by AChE. Use this compound at varying concentrations (e.g., 1–100 µM) and compare inhibition rates to positive controls like galantamine. Ensure assays comply with ethical guidelines, such as approval by institutional animal care committees for ex vivo tissue samples .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology : Refer to safety data sheets (SDS) for coumarin derivatives:
- Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .
- Store in a ventilated area away from strong acids/oxidizers .
- For spills, absorb with inert materials (e.g., diatomite) and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How can in vivo neuroprotective effects of this compound be evaluated in cerebral ischemia models?
- Methodology :
- Model Development : Induce acute cerebral infarction in Sprague-Dawley rats via middle cerebral artery occlusion (MCAO) .
- Dosage Optimization : Test doses (e.g., 5–20 mg/kg/day) over 30 days, monitoring neurological scores and caspase-3 expression via RT-PCR/Western blot .
- Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) to compare treatment groups vs. controls, ensuring sample sizes ≥10 per group to meet central limit theorem assumptions .
Q. What strategies resolve contradictions in reported bioactivity data between this compound and structurally similar coumarins (e.g., 5,7-dimethoxycoumarin)?
- Methodology :
- Comparative Studies : Conduct parallel assays on both compounds under identical conditions (cell lines, doses, exposure times). For example, compare anti-proliferative effects in melanoma cells using MTT assays and cell cycle analysis .
- Structure-Activity Relationship (SAR) Analysis : Correlate methoxy group positioning (5,8 vs. 5,7) with bioactivity using molecular docking to identify binding affinity differences in targets like caspase-3 .
Q. How can researchers optimize pharmacokinetic profiling for this compound to enhance bioavailability?
- Methodology :
- Solubility Enhancement : Use co-solvents (e.g., ethanol, PEG 400) or nanoformulations to address low aqueous solubility .
- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated metabolism and identify metabolites via LC-MS/MS.
- In Vivo Absorption : Conduct bioavailability studies in rodent models, measuring plasma concentrations over time using validated HPLC protocols .
Data Interpretation & Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodology :
- Fit data to sigmoidal curves (e.g., log-dose vs. response) using nonlinear regression.
- Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- For non-normal data, apply non-parametric tests (e.g., Kruskal-Wallis) and validate normality via Shapiro-Wilk tests .
Q. How should researchers address variability in caspase-3 inhibition data across experimental replicates?
- Methodology :
- Normalize caspase-3 mRNA/protein levels to housekeeping genes (e.g., GAPDH) and include internal controls in each assay batch .
- Use multivariate regression to identify confounding variables (e.g., animal age, batch effects).
Ethical & Compliance Considerations
Q. What ethical guidelines apply to preclinical studies involving this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
